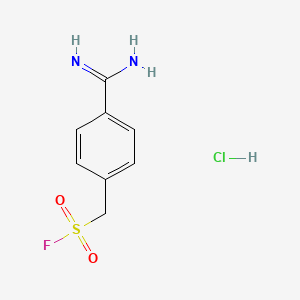

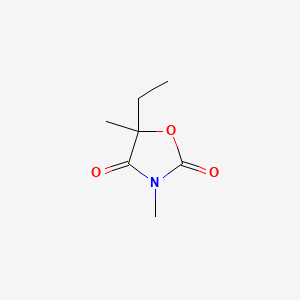

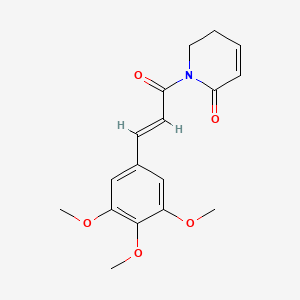

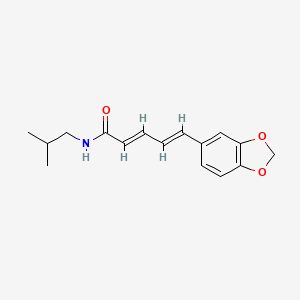

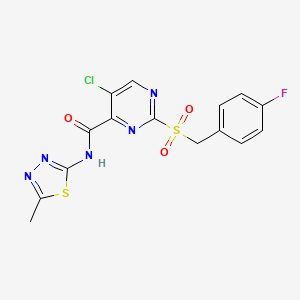

5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PK11007 is an anti-p53 drug. PK11007 preferentially decreases viability in p53-compromised cancer cell lines IC50 values for inhibition of proliferation in a panel of 17 breast cell lines by PK11007 ranged from 2.3 to 42.2 μM. PK11007 induced apoptosis in p53 mutant cell lines. PK11007 is a potential approach for treating p53-mutated breast cancer, including the subgroup with TN disease. Note: Many vendors are selling PK11007 with wrong structure (the product they are selling is actually PK11000).

科学的研究の応用

Anticancer Activity

PK11007 has been identified as a mild thiol alkylator with anticancer activity in several cell lines, especially those with mutationally compromised p53 . It acts via two routes: p53 dependent and p53 independent . This makes PK11007 a potential lead for anticancer drugs that target cells with nonfunctional p53 or impaired reactive oxygen species (ROS) detoxification in a wide variety of mutant p53 cells .

Reactivation of Mutant p53

PK11007 has shown the ability to reactivate mutant p53 . Unstable p53 was reactivated by PK11007 in some cancer cell lines, leading to up-regulation of p53 target genes such as p21 and PUMA . This suggests that PK11007 could be used as a therapeutic agent to target and reactivate mutant p53 in cancer cells .

Induction of Cell Death

PK11007 induces cell death that is independent of p53 but dependent on glutathione depletion and associated with highly elevated levels of reactive oxygen species and induction of endoplasmic reticulum (ER) stress . This property could be exploited in the development of new therapeutic strategies for cancer treatment .

Stabilization of p53

PK11007 has been found to stabilize p53 in vitro via selective alkylation of two surface-exposed cysteines without compromising its DNA binding activity . This suggests that PK11007 could be used to stabilize p53 in cancer cells, potentially enhancing the effectiveness of other cancer treatments .

Treatment of Breast Cancer

PK11007 has been identified as a potential treatment for breast cancer , especially for the triple-negative subtype . It has been found to exhibit anticancer activity in preclinical models of breast cancer . Further research is necessary to identify a potential biomarker role for mutant p53 in breast cancer .

Targeting Mutant p53

PK11007 is a potential approach for treating p53-mutated breast cancer, including the triple-negative subtype . This suggests that PK11007 could be used as a targeted therapy for cancers with specific p53 mutations .

作用機序

Target of Action

PK11007, also known as 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, primarily targets the p53 protein . The p53 protein is a tumor suppressor that plays a key role in regulating cell cycle arrest, DNA repair, apoptosis, and cell senescence . It is often mutated or inactivated in various human cancers .

Mode of Action

PK11007 acts as a mild thiol alkylator . It stabilizes p53 via selective alkylation of two surface-exposed cysteines without compromising its DNA binding activity . This action leads to the reactivation of unstable p53 in some cancer cell lines .

Biochemical Pathways

The stabilization of p53 by PK11007 leads to the up-regulation of p53 target genes such as p21 and PUMA . These genes are involved in cell cycle regulation and apoptosis, respectively . Additionally, PK11007 induces cell death that is independent of p53 but dependent on glutathione depletion . This action is associated with highly elevated levels of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress .

Pharmacokinetics

The compound’s ability to selectively alkylate cysteines on the p53 protein suggests it is capable of penetrating the cell membrane and interacting directly with intracellular targets .

Result of Action

The action of PK11007 results in the death of cancer cells , especially those with mutationally compromised p53 . This is achieved through the up-regulation of p53 target genes leading to cell cycle arrest and apoptosis, as well as the induction of ER stress due to increased ROS levels .

Action Environment

The efficacy and stability of PK11007 can be influenced by the cellular environment. For instance, cells with nonfunctional p53 or impaired ROS detoxification are more susceptible to the anticancer activity of PK11007 . Additionally, the compound’s action is potentiated by glutathione depletion, suggesting that the redox state of the cell can impact the effectiveness of PK11007 .

特性

IUPAC Name |

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZQUWCWXYFPOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。